molecular formula C11H11IO3 B14512499 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one CAS No. 62518-51-8

4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one

Cat. No.: B14512499
CAS No.: 62518-51-8
M. Wt: 318.11 g/mol
InChI Key: CGEAMIIMZZDAMS-UHFFFAOYSA-N
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Description

4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an iodine atom attached to the benzodioxole ring, which is further connected to a butan-2-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one typically involves the iodination of a benzodioxole precursor followed by the introduction of the butan-2-one group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a probe for studying biological processes, particularly those involving iodine-containing compounds.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-Iodo-2H-1,3-benzodioxol-5-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.

Properties

CAS No.

62518-51-8

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

4-(6-iodo-1,3-benzodioxol-5-yl)butan-2-one

InChI

InChI=1S/C11H11IO3/c1-7(13)2-3-8-4-10-11(5-9(8)12)15-6-14-10/h4-5H,2-3,6H2,1H3

InChI Key

CGEAMIIMZZDAMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1I)OCO2

Origin of Product

United States

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